molecular formula C16H18 B14719067 3,3'-Diethylbiphenyl CAS No. 28575-17-9

3,3'-Diethylbiphenyl

Cat. No.: B14719067
CAS No.: 28575-17-9
M. Wt: 210.31 g/mol
InChI Key: RUNQGXYOXGYVOX-UHFFFAOYSA-N
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Description

3,3'-Diethylbiphenyl (CAS: 13049-38-2) is a symmetrically substituted biphenyl derivative with ethyl groups at the 3 and 3' positions. Its molecular formula is $ \text{C}{16}\text{H}{18} $, with a molecular weight of 210.32 g/mol. Structurally, the ethyl substituents introduce steric hindrance and influence electronic properties, making it distinct from other biphenyl derivatives. Synthesis routes include catalytic homocoupling of ethyl-substituted Grignard reagents using porous cobalt-loaded polymers (e.g., CoF@B-Ph-ae-n) and reductive coupling methods . Nuclear magnetic resonance (NMR) analysis confirms its structure, as the 3,3'-disubstitution pattern produces distinct ABX and ABC spectral signatures, unlike isomers such as 4,6-disubstituted biphenyls .

Properties

CAS No.

28575-17-9

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-ethyl-3-(3-ethylphenyl)benzene

InChI

InChI=1S/C16H18/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3

InChI Key

RUNQGXYOXGYVOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=CC=CC(=C2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Diethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .

Industrial Production Methods

In an industrial setting, the production of 3,3’-Diethylbiphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biphenyl carboxylic acids, dihydro derivatives, and various substituted biphenyl compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3’-Diethylbiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Materials Science: This compound is utilized in the development of advanced materials, including liquid crystals and polymers.

    Biology and Medicine: Research explores its potential as a ligand in drug design and its interactions with biological macromolecules.

    Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3’-Diethylbiphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its biphenyl structure allows it to fit into hydrophobic pockets of proteins, influencing their activity. The ethyl groups can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Table 1. Physical and Catalytic Properties of Selected Biphenyl Derivatives

Compound Molecular Weight (g/mol) CAS Number Homocoupling Yield (%) Key Application
This compound 210.32 13049-38-2 14 Material synthesis
3,3'-Dimethylbiphenyl 182.26 612-75-9 81 Organic precursors
4,4'-Diethylbiphenyl 210.32 N/A 14 Limited due to steric bulk
3,3'-Dimethoxybiphenyl 214.26 6161-50-8 68 Redox-active materials

Table 2. Thermal Properties of Tetramethyl vs. Diethyl Derivatives

Compound Melting Point (°C) $ T_g $ (°C) Thermal Stability
3,3',5,5'-Tetramethylbiphenyl epoxy 104–106 >200 High
This compound Not reported Not reported Moderate

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